molecular formula C21H22N4O B15015112 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B15015112
M. Wt: 346.4 g/mol
InChI Key: QQQYYLKPKPWOJY-OEAKJJBVSA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a naphthyl group, and an acetohydrazide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-(naphthalen-2-yl)hydrazinecarboxamide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or amides.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4,6-dimethyl-2-pyrimidinyl)sulfanylacetohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyl group enhances its aromaticity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C21H22N4O/c1-25(2)20-11-7-16(8-12-20)14-23-24-21(26)15-22-19-10-9-17-5-3-4-6-18(17)13-19/h3-14,22H,15H2,1-2H3,(H,24,26)/b23-14+

InChI Key

QQQYYLKPKPWOJY-OEAKJJBVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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